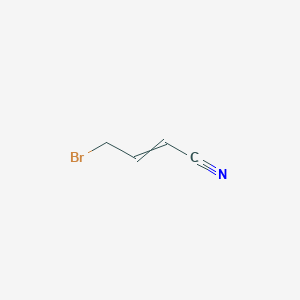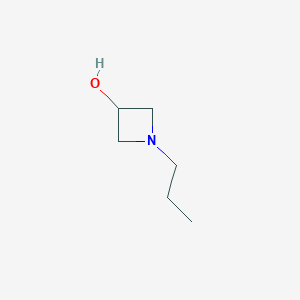
1-Bromo-2,3-dichloro-4-fluorobenzene
Overview
Description
1-Bromo-2,3-dichloro-4-fluorobenzene is a polyhalo substituted benzene . It has a molecular weight of 243.89 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H2BrCl2F . The Inchi Code is 1S/C6H2BrCl2F/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H .Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluorobenzene, a similar compound, undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Electrochemical Fluorination
Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including derivatives similar to 1-Bromo-2,3-dichloro-4-fluorobenzene, to study the formation mechanisms of fluorinated compounds. This research provides insights into the electrochemical pathways leading to different fluorinated products, highlighting the significance of halobenzenes in synthesizing fluorinated compounds via electrochemical methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy
Reddy and Rao (1994) performed a zero-order normal coordinate analysis on trisubstituted benzenes, including compounds structurally related to this compound, to provide vibrational assignments and revise earlier vibrational assignments of these molecules. This study aids in understanding the vibrational properties of halogenated benzenes, which can be applied to various fields, including material science and analytical chemistry (Reddy & Rao, 1994).
Synthesis of Radiolabelled Compounds
Ermert et al. (2004) discussed the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a process important for 18F-arylation reactions in the development of radiopharmaceuticals. This research underscores the role of halogenated benzenes in the synthesis of radiolabelled compounds for medical imaging applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Organometallic Chemistry
Pike, Crimmin, and Chaplin (2017) highlighted the use of partially fluorinated benzenes, including fluorobenzene derivatives, in organometallic chemistry and catalysis. The study demonstrates how fluorination affects the interaction between benzenes and metal centers, providing a basis for using these compounds in the development of new catalytic systems (Pike, Crimmin, & Chaplin, 2017).
Photodissociation Studies
Gu et al. (2001) investigated the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, providing insight into the effects of fluorine substitution on photodissociation dynamics. This research is relevant for understanding the photophysical properties of halogenated benzenes, which can have implications in environmental chemistry and photostability studies of organic compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Result of Action and Environmental Factors
The results of the action of halogenated aromatic compounds can range from beneficial effects, such as the treatment of diseases, to toxic effects, depending on the specific compound and the exposure level. Environmental factors, such as temperature, pH, and the presence of other chemicals, can influence the compound’s action, efficacy, and stability.
Please consult with a chemical expert or a pharmacologist for more specific and detailed information about this compound. If you’re planning to work with it, please handle it with care and use appropriate safety measures, as it may have certain toxic properties .
properties
IUPAC Name |
1-bromo-2,3-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHQGPVASQJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679208 | |
| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093092-14-8 | |
| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)








